molecular formula C32H34F6N4O6 B12058102 Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)

Cat. No.: B12058102
M. Wt: 684.6 g/mol
InChI Key: GBBDSCJKOGANEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with ethylenediamine, followed by the addition of trifluoroacetic acid to form the bis (trifluoroacetate) salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

Scientific Research Applications

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) involves its ability to fluoresce when exposed to specific wavelengths of light. The compound interacts with molecular targets, such as proteins and nucleic acids, through non-covalent binding, allowing it to be used as a fluorescent label. The pathways involved include energy transfer processes that result in the emission of light, making it a valuable tool in various imaging and analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) stands out due to its high purity, stability, and strong fluorescence properties. These characteristics make it particularly suitable for applications requiring precise and reliable fluorescent labeling .

Properties

Molecular Formula

C32H34F6N4O6

Molecular Weight

684.6 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7)

InChI Key

GBBDSCJKOGANEP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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